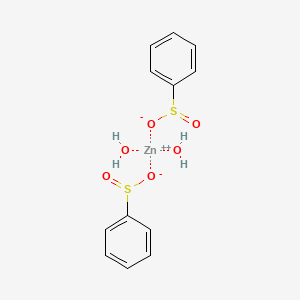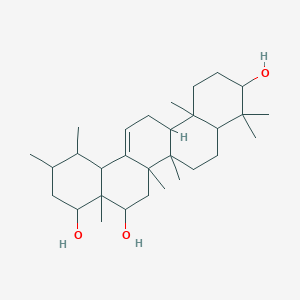
Urs-12-ene-3,16,22-triol, (3beta,16beta,22alpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urs-12-ene-3,16,22-triol, (3beta,16beta,22alpha)- is a terpenoid compound isolated from the ethanol extract of fresh aerial parts of the Patagonian shrub Nardophyllum bryoides . This compound has a molecular formula of C30H50O3 and a molecular weight of 458.72 g/mol . It is known for its cytotoxic properties and has been the subject of various scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Urs-12-ene-3,16,22-triol, (3beta,16beta,22alpha)- is typically isolated from natural sources rather than synthesized chemically. The primary method involves the extraction of the compound from the fresh aerial parts of Nardophyllum bryoides using ethanol . The ethanol extract is then subjected to various purification processes to isolate the compound in its pure form .
Industrial Production Methods
Currently, there are no widely established industrial production methods for Urs-12-ene-3,16,22-triol, (3beta,16beta,22alpha)- due to its specific natural source. The compound is primarily produced in research settings for scientific studies .
Analyse Des Réactions Chimiques
Types of Reactions
Urs-12-ene-3,16,22-triol, (3beta,16beta,22alpha)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups to the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled laboratory conditions with specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce compounds with additional hydroxyl or carbonyl groups, while reduction can yield more saturated derivatives .
Applications De Recherche Scientifique
Urs-12-ene-3,16,22-triol, (3beta,16beta,22alpha)- has several scientific research applications:
Chemistry: It is used as a reference compound in the study of terpenoids and their chemical properties.
Biology: The compound’s cytotoxic properties make it a subject of interest in cancer research.
Medicine: It is being studied for its potential therapeutic effects, particularly in the treatment of cancer.
Mécanisme D'action
The mechanism of action of Urs-12-ene-3,16,22-triol, (3beta,16beta,22alpha)- involves its interaction with cellular pathways that regulate cell growth and apoptosis. The compound has been shown to induce cell death in cancer cells by disrupting mitochondrial function and activating apoptotic pathways . Its molecular targets include various proteins involved in cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Urs-12-ene-3,16,22-triol: A similar compound with slight variations in its molecular structure.
Betulinic acid: Another terpenoid with similar cytotoxic properties.
Oleanolic acid: A compound with similar therapeutic potential.
Uniqueness
Urs-12-ene-3,16,22-triol, (3beta,16beta,22alpha)- is unique due to its specific natural source and its potent cytotoxic properties. Its ability to induce apoptosis in cancer cells makes it a valuable compound for scientific research .
Propriétés
Formule moléculaire |
C30H50O3 |
|---|---|
Poids moléculaire |
458.7 g/mol |
Nom IUPAC |
4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-3,8,9-triol |
InChI |
InChI=1S/C30H50O3/c1-17-15-23(32)30(8)24(33)16-29(7)19(25(30)18(17)2)9-10-21-27(5)13-12-22(31)26(3,4)20(27)11-14-28(21,29)6/h9,17-18,20-25,31-33H,10-16H2,1-8H3 |
Clé InChI |
BEGONBGYCMTFIR-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C2(C(CC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



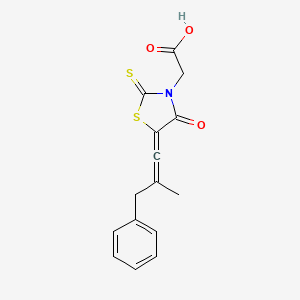
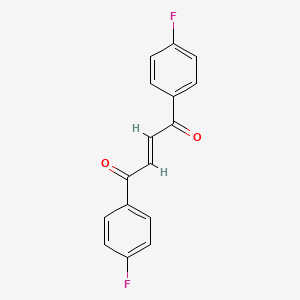
![7-(3,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one](/img/structure/B12326461.png)

![2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one](/img/structure/B12326469.png)
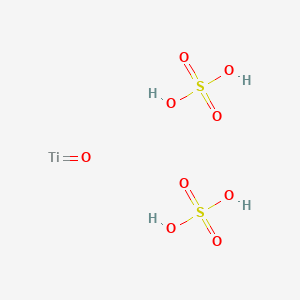
![6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13-tetrone](/img/structure/B12326485.png)
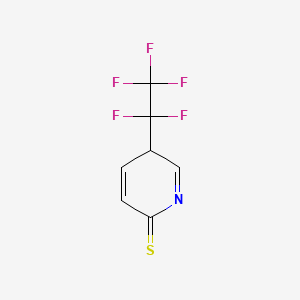
![[1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)-](/img/structure/B12326504.png)
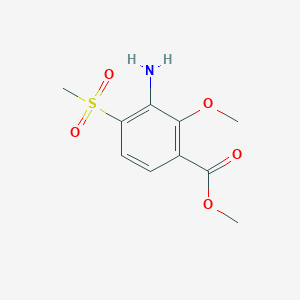
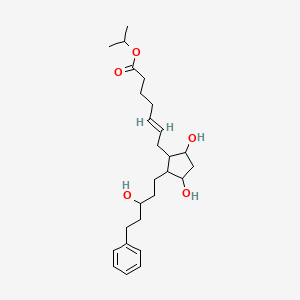
![Furo[3,2-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12326508.png)
